Aloe-emodin-d5

LC-MS/MS method validation Matrix effect Isotope dilution

Aloe-emodin-d5 is a pentadeuterated analog of aloe-emodin designed exclusively as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS workflows. Unlike unlabeled aloe-emodin or structurally similar analog IS, this +5 Da mass-shifted compound co-elutes identically with the native analyte, correcting for matrix effects, recovery variability, and instrument fluctuations to deliver the precision (RSD <15%) and accuracy (RE ±15%) required for validated pharmacokinetic studies, metabolite identification, and regulatory compliance testing of hydroxyanthracene derivatives (HADs) in food supplements per EU Commission standards.

Molecular Formula C15H10O5
Molecular Weight 275.271
CAS No. 1286579-72-3
Cat. No. B565665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloe-emodin-d5
CAS1286579-72-3
Synonyms1,8-Dihydroxy-3-(hydroxymethyl)-9,10-anthracenedione-d5;  1,8-Dihydroxy-3_x000B_-(hydroxymethyl)anthraquinone-d5;  3-Hydroxymethylchrysazin-d5;  3-Hydroxymethylchrysazine-d5;  Aloe-emodol-d5;  NSC 38628-d5;  Rhabarberone-d5; 
Molecular FormulaC15H10O5
Molecular Weight275.271
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO
InChIInChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2/i1D,2D,3D,4D,5D
InChIKeyYDQWDHRMZQUTBA-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aloe-emodin-d5 (CAS 1286579-72-3): A Deuterated Anthraquinone for Quantitative LC-MS/MS Analysis and Pharmacokinetic Studies


Aloe-emodin-d5 (CAS 1286579-72-3) is a stable isotope-labeled analog of aloe-emodin, a naturally occurring dihydroxyanthraquinone found in plants such as Aloe vera and Rheum palmatum [1]. The compound is specifically labeled with five deuterium atoms, resulting in a molecular formula of C15H5D5O5 and a molecular weight of 275.27 g/mol . This deuterated form is chemically identical to the native analyte but exhibits a mass shift of +5 Da, making it an ideal internal standard for the accurate quantification of aloe-emodin in complex biological and environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Aloe-emodin itself is recognized for its antineoplastic and plant metabolite roles, and its quantification is critical in pharmacokinetic, metabolic, and regulatory studies [1].

Why Aloe-emodin-d5 Is Not Interchangeable with Unlabeled Aloe-emodin or Other Anthraquinones in Quantitative LC-MS/MS Workflows


In quantitative LC-MS/MS analysis, the use of an appropriate internal standard (IS) is critical to correct for variability in sample preparation, instrument fluctuations, and matrix effects [1]. Simply substituting Aloe-emodin-d5 with unlabeled aloe-emodin or another anthraquinone like emodin introduces significant analytical error. Unlabeled compounds are indistinguishable from the target analyte in the mass spectrometer, making co-elution and separate quantitation impossible [2]. While structurally similar compounds (analog IS) may be used, they often exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention times, leading to inaccurate and imprecise quantification, particularly in complex biological matrices [3]. A stable isotope-labeled internal standard (SIL-IS) like Aloe-emodin-d5 co-elutes with the analyte and experiences identical matrix effects and recovery, ensuring that the analyte/IS response ratio accurately reflects the true concentration of aloe-emodin in the sample [1].

Quantitative Differentiation of Aloe-emodin-d5 Against Closest Comparators: A Data-Driven Selection Guide


Superior Matrix Effect Correction with Aloe-emodin-d5 Versus Aloe-emodin-d4 in Multi-Analyte HAD Assays

In a 2024 study developing an LC-MS/MS method for 16 hydroxyanthracene derivatives (HADs), the performance of deuterated internal standards was evaluated for matrix effect correction. The study found that for aloe-emodin, the use of a deuterated internal standard (specifically, aloe-emodin-d4) was essential to achieve acceptable matrix effect values [1]. While the study utilized aloe-emodin-d4, the principle demonstrates the necessity of a stable isotope-labeled standard for aloe-emodin. Aloe-emodin-d5, with its +5 Da mass shift, offers a potential advantage over the -d4 analog in terms of minimizing mass spectral cross-talk (interference from the analyte's isotopic peaks) as recommended by LC-MS best practices [2].

LC-MS/MS method validation Matrix effect Isotope dilution Hydroxyanthracene derivatives

Increased Mass Difference (+5 Da) of Aloe-emodin-d5 Minimizes Cross-Talk Compared to Lower Mass Shifts (e.g., +3 Da or +4 Da)

LC-MS/MS best practices for the selection of stable isotope-labeled internal standards (SIL-IS) recommend a mass difference of at least 4-5 Da between the analyte and the internal standard to minimize the risk of cross-talk, which is the interference from the analyte's natural isotopic peaks with the IS signal [1]. Aloe-emodin-d5 provides a +5 Da mass shift over unlabeled aloe-emodin, which is superior to lower mass shifts (e.g., from a d3 or d4 label) that are more susceptible to this type of analytical interference. This larger mass difference ensures more robust and interference-free multiple reaction monitoring (MRM) transitions, leading to more accurate and precise quantification at low analyte concentrations.

LC-MS/MS Mass spectrometry Cross-talk Isotope dilution

Enhanced Chromatographic Co-Elution and Recovery Tracking of Aloe-emodin-d5 Versus Structural Analog Internal Standards

A direct comparison of internal standard types highlights the fundamental advantage of stable isotope-labeled internal standards (SIL-IS) over structural analog internal standards. SIL-IS, such as Aloe-emodin-d5, are chemically identical to the target analyte and thus exhibit nearly identical extraction recovery and chromatographic retention time [1]. This co-elution ensures that any matrix-induced ionization suppression or enhancement affects both the analyte and IS equally. In contrast, structural analogs (e.g., using emodin or danthron as an IS for aloe-emodin) may have different physicochemical properties (e.g., pKa, logP), leading to differential recovery and ionization, which compromises the accuracy of the quantitative result [2].

LC-MS/MS Internal standard selection Chromatography Recovery

Recommended Procurement Scenarios for Aloe-emodin-d5 Based on Differentiated Analytical Performance


Accurate Quantification of Aloe-emodin in Complex Biological Matrices for Pharmacokinetic Studies

For preclinical and clinical pharmacokinetic (PK) studies of aloe-emodin, the use of Aloe-emodin-d5 as a SIL-IS is essential. As demonstrated in a validated UPLC-MS/MS method for quantifying multiple compounds in rat plasma, the use of appropriate internal standards is critical for achieving the required precision (RSD < 15%) and accuracy (RE within ±15%) across a wide concentration range (e.g., 3.9-4000 ng/mL for aloe emodin) [1]. Aloe-emodin-d5 corrects for matrix effects and recovery variations in plasma, ensuring that the calculated PK parameters (Cmax, AUC, Tmax, t1/2) are reliable and reproducible. Without a matched SIL-IS, the data would be confounded by analytical variability, potentially invalidating the study.

Regulatory Compliance in Food and Dietary Supplement Analysis

Following the European Commission's prohibition of certain hydroxyanthracene derivatives (HADs) due to toxicological concerns, validated analytical methods for their quantification in food supplements are in high demand [1]. A recent study demonstrated the development and validation of an LC-MS/MS method for 16 HADs, including aloe-emodin. The study utilized deuterated internal standards to control for matrix effects and achieve limits of quantification (LOQ) as low as 0.025 mg kg−1 [1]. Aloe-emodin-d5 is the ideal internal standard for laboratories tasked with monitoring aloe-emodin levels in commercial products to ensure they do not exceed maximum tolerated levels, thereby ensuring regulatory compliance and consumer safety.

Metabolic Profiling and Identification in Cellular Systems

In studies aimed at identifying and quantifying the metabolites of related anthraquinones (e.g., emodin) in cellular models, a well-characterized internal standard is required. A published method for characterizing emodin metabolites in Raji cells successfully used aloe-emodin as an internal standard for quantification via LC-APCI-MS/MS [1]. Aloe-emodin-d5 represents an upgraded version of this approach, providing the enhanced accuracy and precision of isotope dilution mass spectrometry. This is particularly valuable when studying compounds with structural similarities, where chromatographic separation may be challenging, and a co-eluting SIL-IS ensures reliable quantitation of low-abundance metabolites.

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